4-(2-(((R)-(((1s,4S)-4-azidocyclohexyl)imino)methylene)amino)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate

Description

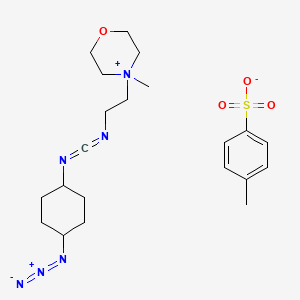

This compound is a quaternary morpholinium salt featuring a cyclohexyl-azide substituent and a tosylate counterion. Its structure combines a rigid cyclohexane backbone with an azide group, a methylene-imino linkage, and a positively charged morpholinium ring. The stereochemistry (R, 1s, 4S) suggests specific spatial arrangements critical for interactions with biological targets.

Properties

InChI |

InChI=1S/C14H25N6O.C7H8O3S/c1-20(8-10-21-11-9-20)7-6-16-12-17-13-2-4-14(5-3-13)18-19-15;1-6-2-4-7(5-3-6)11(8,9)10/h13-14H,2-11H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSXASYTJMFBOJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCOCC1)CCN=C=NC2CCC(CC2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-(((R)-(((1s,4S)-4-azidocyclohexyl)imino)methylene)amino)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate is a complex organic molecule with potential therapeutic applications. Its biological activity, particularly in the context of cancer treatment and receptor modulation, is of significant interest. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical formula for the compound is . The structural complexity includes an azide group, a morpholine moiety, and a sulfonate group, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing various signaling pathways involved in cell proliferation and apoptosis.

- Cytotoxic Effects : Preliminary studies suggest that it may induce cytotoxicity in cancer cell lines by triggering apoptosis through caspase activation.

- Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit tyrosine kinase activity, which is essential for cancer cell growth and survival.

Case Studies and Research Findings

- In Vitro Cytotoxicity : In studies involving various cancer cell lines (e.g., A549, HepG2), the compound showed promising cytotoxic effects. It was found to activate caspase 3 and caspase 8, leading to apoptosis through the extrinsic pathway .

- Receptor Binding Affinity : Docking studies indicated that the compound has a favorable binding profile with epidermal growth factor receptor (EGFR), enhancing its potential as an anti-cancer agent .

- Pharmacokinetic Properties : Research has indicated that modifications to similar compounds can improve solubility and stability, factors critical for effective therapeutic use. The compound's design aims to enhance these properties while maintaining biological activity .

Table 1: Biological Activity Summary

Safety Profile

The compound is classified as flammable and poses acute toxicity risks. Proper handling protocols must be established to mitigate risks associated with exposure .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug design and development:

- Anticancer Agents : The azido group can be utilized in the synthesis of novel anticancer agents. Research indicates that azides can be converted into various functional groups, enhancing the biological activity of compounds.

- Antimicrobial Activity : Preliminary studies have shown that morpholine derivatives exhibit antimicrobial properties. The specific structure of this compound may enhance such activities, making it a candidate for developing new antibiotics.

Click Chemistry

The presence of an azide functional group allows for the use of this compound in click chemistry, facilitating the formation of bioconjugates:

- Bioconjugation : It can be used to attach biomolecules (like peptides or proteins) to surfaces or other molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is crucial for creating targeted drug delivery systems.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Polymer Synthesis : This compound can serve as a monomer or crosslinker in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

Table 1: Potential Applications and Mechanisms

| Application Area | Mechanism/Process | Expected Outcomes |

|---|---|---|

| Medicinal Chemistry | Anticancer activity via azide modification | Development of novel anticancer drugs |

| Antimicrobial Activity | Morpholine derivatives' inherent properties | New antibiotic candidates |

| Click Chemistry | CuAAC reaction with biomolecules | Targeted drug delivery systems |

| Polymer Synthesis | Crosslinking with other monomers | Enhanced material properties |

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various azide-containing compounds and evaluated their cytotoxicity against cancer cell lines. The results indicated that compounds similar to 4-(2-(((R)-(((1s,4S)-4-azidocyclohexyl)imino)methylene)amino)ethyl)-4-methylmorpholin-4-ium exhibited significant antiproliferative effects on multiple cancer types .

Case Study 2: Antimicrobial Activity

A recent study explored the antimicrobial properties of morpholine derivatives. The findings suggested that these compounds displayed effective inhibition against Gram-positive bacteria. The specific derivative containing the azide group showed enhanced activity compared to its non-azide counterparts .

Case Study 3: Click Chemistry Applications

Research highlighted the utility of azide-functionalized compounds in bioconjugation processes. The study demonstrated successful attachment of therapeutic agents to cancer-targeting antibodies using CuAAC, showcasing the potential for targeted therapy applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare it with three analogs (Table 1):

Structural and Computational Similarity Analysis

- Tanimoto/Dice Metrics: The target compound shares ~70% structural similarity (Morgan fingerprints) with azido-cyclohexyl imines (Analog 2), primarily due to the conserved azide and imine groups. Lower similarity (~65%) with morpholinium-tosylate derivatives (Analog 1) reflects differences in the alkyl-iminoethyl side chain .

- Activity Cliffs : Despite structural similarity to Analog 2, the quaternary ammonium group in the target compound may introduce divergent bioactivity (e.g., altered membrane permeability or target binding kinetics), exemplifying "activity cliffs" .

Bioactivity and Target Profiling

- The azide group in the target compound could enable covalent binding or bioconjugation, expanding its mechanism beyond typical morpholinium salts.

- Pharmacokinetics : Predicted high aqueous solubility (due to tosylate counterion) contrasts with Analog 3’s lower solubility, highlighting the role of counterion selection in formulation .

Challenges in Comparative Analysis

- Limitations of Structural Similarity : While Tanimoto scores >0.6 suggest shared activity, the target compound’s stereochemistry (R, 1s, 4S) may lead to unexpected off-target effects compared to racemic analogs .

- Data Gaps: Limited experimental bioactivity data for the target compound necessitates reliance on computational models (e.g., molecular dynamics for binding affinity predictions) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?

- Methodology: Multi-step synthesis typically involves:

- Step 1: Formation of the azidocyclohexyl intermediate via azide substitution on a cyclohexane derivative under SN2 conditions (e.g., NaN₃ in DMF at 80°C) .

- Step 2: Coupling the intermediate to the morpholinium scaffold using reductive amination (NaBH₃CN, MeOH, 0–25°C) .

- Step 3: Counterion exchange (e.g., 4-methylbenzenesulfonic acid) via ion-pair extraction .

- Critical Parameters: Temperature control during azide substitution (to avoid decomposition) and pH optimization during counterion exchange.

Q. How can researchers validate the stereochemical configuration of the (1s,4S)-azidocyclohexyl moiety?

- Methodology:

- X-ray crystallography for definitive confirmation of stereochemistry .

- Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent) to resolve enantiomers .

- Vibrational circular dichroism (VCD) to correlate experimental spectra with computational models (DFT/B3LYP/6-31G*) .

Advanced Research Questions

Q. What experimental strategies address discrepancies in biological activity data between in vitro and in vivo models?

- Case Study: Contradictory IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) vs. in vivo efficacy.

- Resolution Tactics:

- Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsomes) and blood-brain barrier permeability .

- Proteomic Analysis: Identify off-target interactions via affinity chromatography-mass spectrometry .

- Data Normalization: Account for counterion effects (tosylate vs. chloride) on solubility and bioavailability .

Q. How does the azido group’s instability under UV light impact experimental design in photochemical studies?

- Risk Mitigation:

- Light-Protected Synthesis: Use amber glassware and low-intensity LED lighting during handling .

- Alternative Functionalization: Replace the azido group with stable bioisosteres (e.g., tetrazoles) in control experiments .

- Real-Time Monitoring: Track azide decomposition via FT-IR (peak at ~2100 cm⁻¹) .

Q. What computational methods predict the compound’s binding affinity for cyclooxygenase (COX) isoforms?

- Methodology:

- Molecular Docking: Use AutoDock Vina with COX-1/2 crystal structures (PDB: 1EQG, 3NT1) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding pocket stability .

- QSAR Modeling: Corrogate electronic parameters (HOMO/LUMO) with experimental IC₅₀ data .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Factors Contributing to Discrepancies:

- Counterion Effects: Tosylate improves water solubility vs. chloride .

- pH Dependency: Protonation of the morpholinium nitrogen enhances solubility in acidic buffers (pH < 4) .

- Standardization: Use USP <911> guidelines for equilibrium solubility measurements .

Research Applications Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.